2,2'-Bipyridine, 4,4'-dioctyl-
Description
4,4'-Dioctyl-2,2'-bipyridine is a derivative of the 2,2'-bipyridine (bpy) scaffold, a classic chelating ligand in coordination chemistry. The compound features octyl chains at the 4,4' positions, which significantly alter its physicochemical properties compared to unsubstituted bpy or other derivatives. The octyl substituents enhance solubility in nonpolar solvents, making it advantageous for applications in organic electronics, catalysis, and supramolecular chemistry . Its synthesis typically involves multi-step procedures starting from 4,4'-dimethyl-2,2'-bipyridine, with alkylation or phosphonate-based modifications to introduce the long-chain substituents . The bulky alkyl groups also influence steric and electronic interactions in metal complexes, modulating redox potentials and photophysical behavior .
Properties
Molecular Formula |
C26H40N2 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
4-octyl-2-(4-octylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C26H40N2/c1-3-5-7-9-11-13-15-23-17-19-27-25(21-23)26-22-24(18-20-28-26)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
InChI Key |
VXCLQNZGEKCIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCC |
Origin of Product |
United States |
Mechanism of Action
The mechanism by which 2,2’-Bipyridine, 4,4’-dioctyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The octyl groups provide steric hindrance, which can influence the stability and reactivity of the resulting complexes.
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions such as iron, copper, and ruthenium.
Electron Transfer Pathways: The compound can participate in electron transfer pathways, which are crucial in redox reactions and catalytic cycles.
Comparison with Similar Compounds
Key Observations :
- Solubility : Long alkyl chains (e.g., octyl) dramatically improve organic solvent compatibility compared to polar substituents like -COOH or -NH₂ .
- Steric Effects : Bulky groups (e.g., tert-butyl) hinder metal coordination, whereas smaller substituents (methyl) allow tighter binding .
Electrochemical Properties
Table 2: Electrochemical Behavior of Selected Bipyridine Derivatives in Metal Complexes
Key Observations :
- Electron-Donating Effects: Alkyl groups (methyl, octyl) lower oxidation potentials compared to electron-withdrawing groups (-COOH) due to inductive effects .
- Steric vs. Electronic Trade-off : Bulky substituents (e.g., tert-butyl) may stabilize metal centers but reduce electrochemical reversibility .
Photophysical Properties
Table 3: Photophysical Data for Bipyridine-Based Complexes
Q & A
Q. What are the established synthetic routes for preparing 4,4'-dioctyl-2,2'-bipyridine?
Methodological Answer: The synthesis of 4,4'-dialkyl-2,2'-bipyridines typically involves two primary strategies:
- Oxidation of methyl precursors : Starting from 4,4'-dimethyl-2,2'-bipyridine, oxidation with dichromate or permanganate yields dicarboxylic acid intermediates. Subsequent esterification and alkylation (e.g., via Grignard reactions) can introduce octyl groups .
- Direct functionalization : Electrophilic substitution or coupling reactions using 2-chloropyridine derivatives with nickel catalysts (e.g., NiCl₂/Mn) enable selective alkylation at the 4,4' positions .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Dichromate oxidation | 85 | H₂CrO₄, 4,4'-dimethyl precursor | |
| Nickel-catalyzed coupling | 60–75 | NiCl₂, Mn, 2-chloropyridine |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing 4,4'-dioctyl-2,2'-bipyridine?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify alkyl chain integration (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and bipyridine backbone signals (δ ~7.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 457.3 for C₃₀H₄₄N₂).
Q. How is 4,4'-dioctyl-2,2'-bipyridine utilized in coordination chemistry?
Methodological Answer: The dioctyl substituents enhance solubility in non-polar solvents while maintaining chelating ability. Applications include:
- Luminescent complexes : Ru(II) or Ir(III) complexes for optoelectronic studies, where alkyl chains reduce aggregation .
- Catalysis : As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric effects tune metal center reactivity .
Advanced Research Questions
Q. How do steric effects from 4,4'-dioctyl groups influence metal-ligand coordination geometry?
Methodological Answer: The bulky octyl chains can distort coordination geometries, as observed in X-ray crystallography studies of analogous complexes:
Q. Experimental Design :
- Compare cyclic voltammetry of [Ru(L)₃]²⁺ (L = 4,4'-dioctyl vs. unsubstituted bipyridine) to quantify steric impacts on redox behavior .
Q. How can contradictory photophysical data in Ru(II)-dioctyl bipyridine complexes be resolved?
Methodological Answer: Discrepancies in emission lifetimes or quantum yields may arise from:
Q. Data Analysis Strategy :
Q. What strategies optimize 4,4'-dioctyl-2,2'-bipyridine for dye-sensitized solar cells (DSSCs)?
Methodological Answer: While 4,4'-dicarboxy-2,2'-bipyridine is common in DSSCs, dioctyl derivatives improve film formation:
Q. Table 2: Key Properties for DSSC Applications
| Property | Measurement Technique | Impact on Performance |
|---|---|---|
| Adsorption efficiency | UV-vis spectroscopy | Higher surface loading |
| Electron injection yield | Transient absorption spectroscopy | Improved charge transfer |
Q. What are the challenges in scaling up 4,4'-dioctyl-2,2'-bipyridine synthesis?
Methodological Answer:
- Purification : Dialkyl derivatives require repetitive column chromatography; switch to recrystallization (hexane/EtOAc) for scalability .
- Oxidation side reactions : Optimize reaction time and temperature to minimize over-oxidation of alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
